1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. For example, the compound has been shown to inhibit kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure and have been studied for their enzyme inhibitory activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness: 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and selectivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDXXCPAMBXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280727 | |
Record name | 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-61-3 | |
Record name | NSC18275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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